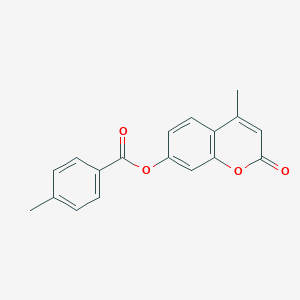

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate” is a chemical compound with the CAS Number: 112121-60-5. It has a molecular weight of 294.31 and its IUPAC name is 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14O4/c1-11-3-5-13 (6-4-11)18 (20)21-14-7-8-15-12 (2)9-17 (19)22-16 (15)10-14/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 294.31 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Antimicrobial Activity

Compounds related to 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate have shown excellent activity against gram-positive bacteria such as B. subtilis and S. aureus, suggesting potential use as antimicrobial agents .

Anti-inflammatory Potential

The ability to inhibit protein denaturation indicates potential anti-inflammatory activity, which could be significant in developing new anti-inflammatory drugs .

Anticoagulant Properties

Coumarin derivatives, which include compounds like 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, have been used as anticoagulants, providing a pathway for research into new blood-thinning medications .

Antipsychotic Medication

A series of derivatives synthesized from this compound was evaluated for D2 and 5HT2 antagonistic activity, which is indicative of atypical antipsychotic properties, potentially contributing to mental health treatments .

Photoactive Cellulose Derivatives

This compound has been used in the synthesis of photoactive cellulose derivatives, which could have applications in bio-analytical reagents or chemotherapeutics .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate are dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.

Mode of Action

This compound interacts with its targets by exhibiting antagonistic activity . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activity . This blockage can lead to changes in neurotransmitter levels and neuronal activity.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity on dopamine D2 and serotonin 5-HT2 receptors. By blocking these receptors, the compound can alter neurotransmitter levels and neuronal activity, potentially leading to changes in mood and cognition .

properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFUWPNTHDOXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974825 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5941-44-6 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)

![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)

![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)

![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)

![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)